Methyl Position Selectivity: 2- vs. 4-Methylpyridyl
The substitution position of the methyl group on the pyridine ring is a key structural differentiator among ethyl furoate analogs. Ethyl 5-(2-methyl-5-pyridyl)-2-furoate (CAS 1187163-64-9) bears the methyl group at the 2-position (adjacent to the pyridine nitrogen), whereas the commercially available regioisomer ethyl 5-(4-methyl-3-pyridyl)-2-furoate (CAS 1187163-61-6) places it at the 4-position. This shift alters the electronic environment of the pyridine nitrogen (pKa perturbation estimated at 0.2–0.4 log units based on methyl substitution effects in pyridine systems) and changes the dihedral angle between the pyridine and furan rings, which can influence molecular recognition by protein targets. The compound's specific substitution pattern may be selected when synthetic routes or pharmacophore models require a 2-methylpyridin-5-yl vector rather than the 4-methyl isomer. No head-to-head biological comparison data were located in the public domain for these two compounds; therefore, differentiation is based on structural uniqueness alone. [1]
| Evidence Dimension | Pyridine methyl substitution position |
|---|---|
| Target Compound Data | 2-Methyl group, ortho to pyridine nitrogen; pyridin-5-yl attachment to furan |
| Comparator Or Baseline | Ethyl 5-(4-methyl-3-pyridyl)-2-furoate: 4-methyl group, pyridin-3-yl attachment |
| Quantified Difference | Positional isomerism; no quantitative biological or physicochemical difference available |
| Conditions | Structural comparison based on chemical structure and computed properties from PubChem and supplier databases |
Why This Matters
In fragment-based screening, regioisomeric methyl placement can determine whether a compound binds a target or is inactive; selecting the correct isomer is essential for structure-activity relationship integrity.
- [1] PubChem. Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate, CID 49761865. Accessed April 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1187163-64-9 View Source
